molecular formula C21H20O10 B1242707 Genistein 8-C-glucoside CAS No. 66026-80-0

Genistein 8-C-glucoside

Cat. No.: B1242707
CAS No.: 66026-80-0
M. Wt: 432.4 g/mol
InChI Key: HIWJJOYYZFELEZ-FFYOZGDPSA-N
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Description

Genistein 8-C-glucoside, commonly referred to as G8CG, is a naturally occurring glucoside isolated from the flowers of Lupinus luteus L. It belongs to the class of isoflavones, which are a subclass of flavonoids. Isoflavones are polyphenolic compounds widely distributed in plants and are known for their various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Genistein 8-C-glucoside plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with protein-tyrosine kinases, leading to the induction of G2/M phase cell cycle arrest and apoptosis . Additionally, this compound inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These interactions highlight its potential as a chemotherapeutic agent.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human ovarian carcinoma cells (SK-OV-3), this compound treatment results in the inhibition of cell proliferation, induction of apoptotic cell death, and loss of mitochondrial membrane potential . It also influences cell signaling pathways, gene expression, and cellular metabolism by inducing mitochondrial membrane depolarization and apoptosis . These effects underscore its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. It induces apoptosis through mitochondrial membrane depolarization and activation of caspases . This compound also inhibits protein-tyrosine kinases, leading to cell cycle arrest in the G2/M phase . Furthermore, it inhibits DNA topoisomerase II, suppresses telomerase activity, and inhibits angiogenesis . These molecular interactions contribute to its anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound treatment results in a time-dependent decrease in cell proliferation and an increase in apoptotic cell death . Additionally, the stability and degradation of this compound can influence its long-term effects on cellular function. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive performance and reduce oxidative stress in memory impairment models . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the shikimate pathway in plants . After ingestion, it undergoes biotransformation processes that direct its bioavailability and further activity . The compound interacts with enzymes such as glycosyltransferases, which catalyze the conversion of genistein to genistein-8-C-glucoside . These metabolic interactions are crucial for its biological activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to affect glucose transport and lipid metabolism, depending on its concentration . The compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which play a role in its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been reported that genistein-8-C-glucoside targets plastids in plant cells . Additionally, the compound’s activity may be influenced by post-translational modifications and targeting signals that direct it to specific compartments or organelles. These factors contribute to its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

Genistein 8-C-glucoside can be synthesized through the glycosylation of genistein. The process involves the reaction of genistein with a suitable glycosyl donor under acidic or enzymatic conditions. The reaction typically requires a catalyst, such as a Lewis acid or glycosyltransferase enzyme, to facilitate the formation of the glycosidic bond .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification of the compound from plant sources, particularly from the flowers of Lupinus luteus L. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified product is then subjected to quality control measures to ensure its purity and potency .

Chemical Reactions Analysis

Types of Reactions

Genistein 8-C-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, reduced isoflavones, and substituted derivatives of this compound .

Scientific Research Applications

Genistein 8-C-glucoside has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Genistein 8-C-glucoside is unique among isoflavones due to its specific glycosylation pattern. Similar compounds include:

Genistein 8-C-glucoside stands out due to its potent cytotoxic activity and its ability to induce apoptosis through mitochondrial membrane depolarization, making it a promising candidate for cancer therapy .

Properties

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-6-13-17(27)18(28)19(29)21(31-13)15-12(25)5-11(24)14-16(26)10(7-30-20(14)15)8-1-3-9(23)4-2-8/h1-5,7,13,17-19,21-25,27-29H,6H2/t13-,17-,18+,19-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWJJOYYZFELEZ-FFYOZGDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415186
Record name Genistein 8-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66026-80-0
Record name Genistein 8-C-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66026-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Genistein 8-C-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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